Sor-C13: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
Sor-C13: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sor-C13, a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, has emerged as a promising first-in-class anti-cancer agent. Its primary mechanism of action is the selective inhibition of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, a protein overexpressed in a variety of solid tumors, including ovarian, breast, prostate, and pancreatic cancers. By blocking TRPV6-mediated calcium influx, Sor-C13 disrupts a critical signaling pathway necessary for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the molecular mechanism of Sor-C13, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting the TRPV6 Calcium Channel
Sor-C13 is a high-affinity antagonist of the TRPV6 calcium channel, with an IC50 value of 14 nM.[1][2] TRPV6 is a non-voltage-gated calcium channel that is minimally expressed in normal tissues but significantly upregulated in various epithelial cancers.[3][4] This overexpression leads to a sustained increase in intracellular calcium, which acts as a second messenger to drive oncogenic signaling.[3]
The primary downstream effector of TRPV6-mediated calcium signaling is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[5] Increased intracellular calcium activates calmodulin, which in turn activates the phosphatase calcineurin.[5] Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus, where it functions as a transcription factor for a host of genes involved in cancer progression.[5]
Sor-C13, by binding to and inhibiting TRPV6, effectively "starves" the cancer cell of this essential calcium influx, thereby preventing the activation of the calcineurin-NFAT signaling cascade.[4] This leads to a number of anti-cancer effects, including:
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Inhibition of Proliferation: By suppressing the expression of pro-proliferative genes, Sor-C13 can halt the uncontrolled growth of cancer cells.
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Induction of Apoptosis: The disruption of calcium homeostasis and downstream signaling can trigger programmed cell death in cancer cells.
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Reduction of Metastasis and Angiogenesis: NFAT is known to regulate genes involved in cell migration, invasion, and the formation of new blood vessels that supply tumors.[6][7]
The amino acid sequence of Sor-C13 has been identified as a 13-mer peptide derived from the C-terminus of soricidin.[4]
Quantitative Preclinical and Clinical Data
The anti-cancer activity of Sor-C13 has been demonstrated in both preclinical models and early-phase human clinical trials.
In Vitro and In Vivo Efficacy
In preclinical studies, Sor-C13 has shown potent and selective activity against TRPV6-expressing cancer cells.
| Parameter | Value | Cancer Model | Reference |
| IC50 for TRPV6 Inhibition | 14 nM | Not specified | [1][2] |
| Tumor Growth Inhibition | 59% | SKOV-3 ovarian cancer xenograft (mice) | [3][6] |
| Dosage for 59% Inhibition | 800 mg/kg (daily i.p. injection for 12 days) | SKOV-3 ovarian cancer xenograft (mice) | [3][6] |
Phase I Clinical Trial Results
A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01578564) was conducted in 23 patients with advanced solid tumors of epithelial origin.[8][9] The trial established the safety and tolerability of Sor-C13 and provided preliminary evidence of its anti-tumor activity.[9]
| Parameter | Result | Patient Population | Reference |
| Number of Patients | 23 | Advanced solid tumors of epithelial origin | [8][9] |
| Stable Disease Rate | 55% of evaluable patients | Advanced solid tumors of epithelial origin | [4] |
| Best Response | 27% reduction in a pancreatic tumor | Patient with pancreatic cancer | [9][10] |
| Safety | Generally well-tolerated, with no drug-related serious adverse events reported. | Advanced solid tumors of epithelial origin | [4][9] |
Signaling Pathways and Experimental Workflows
Sor-C13 Mechanism of Action: Signaling Pathway
The following diagram illustrates the core signaling pathway inhibited by Sor-C13.
Caption: Sor-C13 inhibits the TRPV6 channel, blocking calcium influx and subsequent activation of the Calcineurin-NFAT pathway, which in turn suppresses the transcription of genes involved in cancer progression.
Experimental Workflow: NFAT Reporter Assay
This diagram outlines a typical workflow for assessing the effect of Sor-C13 on NFAT activation using a reporter assay.
Caption: Workflow for an NFAT reporter assay to quantify the inhibitory effect of Sor-C13 on NFAT transcriptional activity.
Experimental Workflow: In Vivo Xenograft Study
The following diagram details the workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of Sor-C13.
Caption: Workflow for a preclinical in vivo xenograft study to assess the anti-tumor efficacy of Sor-C13.
Detailed Experimental Protocols
In Vivo Ovarian Cancer Xenograft Study
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Animal Model: Immunocompromised mice (e.g., NOD/SCID).
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Tumor Implantation: SKOV-3 cells are harvested and implanted subcutaneously into the flank of the mice.[13] Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
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Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.
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Dosing Regimen: Sor-C13 is administered via intraperitoneal (i.p.) injection. A reported effective dosing schedule is daily injections of 400, 600, or 800 mg/kg for 12 consecutive days.[3][6]
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Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
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Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed by immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
NFAT Reporter Assay
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Cell Lines: Cancer cell lines known to overexpress TRPV6, such as T-47D (breast cancer), PC-3 (prostate cancer), OVCAR-3, SK-OV-3 (ovarian cancer), BxPC-3, or SU.86.86 (pancreatic cancer).[5]
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Reporter Construct: A plasmid containing a reporter gene (e.g., firefly luciferase or green fluorescent protein) under the control of an NFAT-responsive promoter element.
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Transfection: Cells are transiently transfected with the NFAT reporter plasmid using a suitable transfection reagent.
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Treatment: After transfection, cells are treated with various concentrations of Sor-C13 or a vehicle control.
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Stimulation (if necessary): In some experimental setups, an agonist that induces calcium influx (e.g., ionomycin) may be used to stimulate NFAT activation.
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Lysis and Detection: After a specified incubation period, cells are lysed, and the reporter gene product is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferase substrate. For a fluorescent reporter, fluorescence is measured using a fluorometer or flow cytometer.
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Data Analysis: The reduction in reporter signal in Sor-C13-treated cells compared to control cells indicates the inhibition of NFAT activation.
RT-qPCR TaqMan Array for Gene Expression Profiling
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Cell Lines: As described for the NFAT reporter assay.[5]
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Treatment: Cells are treated with Sor-C13 or a vehicle control for a specified duration.
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.
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TaqMan Array: A pre-designed TaqMan array plate containing primers and probes for a panel of target genes is used. A reported study utilized a panel of 187 genes involved in cancer calcium signaling and NFAT signaling.[5]
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RT-qPCR: The cDNA is mixed with a master mix and loaded onto the TaqMan array plate. Real-time quantitative PCR is performed using a compatible instrument.
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Data Analysis: The relative expression of each target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene used for normalization. The results reveal the modulatory effect of Sor-C13 on the expression of genes downstream of the TRPV6-NFAT pathway. Genes reported to be modulated by Sor-C13 include those involved in cell proliferation (e.g., TGF-beta, TLR9), metastasis (e.g., ADAM12, CEACAM6), resistance to apoptosis (e.g., WISP1), and angiogenesis (e.g., FLT4).[5]
Phase I Clinical Trial Protocol (NCT01578564)
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Study Design: An open-label, dose-escalation (3+3 design) study.[9][10]
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Patient Population: Patients with advanced solid tumors of epithelial origin that are refractory to standard therapies.[9][10]
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Dosing and Administration: Sor-C13 was administered intravenously. The dosing regimen involved infusions on days 1-3 and 8-10 of a 21-day cycle. Dose levels ranged from 1.375 mg/kg to 6.2 mg/kg.[9][10]
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Safety and Tolerability Assessment: Toxicity was monitored and graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed within the first treatment cycle.[9][10]
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Efficacy Assessment: Tumor response was evaluated after two cycles of treatment using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[9][10]
Conclusion and Future Directions
Sor-C13 represents a novel and targeted approach to cancer therapy by specifically inhibiting the TRPV6 oncochannel. Its mechanism of action, centered on the disruption of the calcineurin-NFAT signaling pathway, has been well-characterized in preclinical models and has shown promising signals of anti-tumor activity in early clinical development. The favorable safety profile observed in the Phase I trial suggests that Sor-C13 could be a valuable therapeutic option, both as a monotherapy and in combination with other anti-cancer agents.
Future research should focus on identifying predictive biomarkers of response to Sor-C13, further elucidating the full spectrum of downstream genes regulated by the TRPV6-NFAT axis in different cancer types, and exploring the potential of Sor-C13 in combination with standard-of-care chemotherapies and other targeted agents. The continued investigation of this first-in-class TRPV6 inhibitor holds significant promise for patients with difficult-to-treat solid tumors.
References
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- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NFAT Proteins: Emerging Roles in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soricimed : SOR-C13 [soricimed.com]
- 9. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
